molecular formula C8H14O B088235 6-Methyl-6-hepten-2-one CAS No. 10408-15-8

6-Methyl-6-hepten-2-one

Cat. No. B088235
CAS RN: 10408-15-8
M. Wt: 126.2 g/mol
InChI Key: FMCHGBFGIKQNCT-UHFFFAOYSA-N
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Patent
US03975451

Procedure details

3,7,11-trimethyldodeca-1-yne-6,11-dien-3-ol can be obtained by halogenating 3-methyl-3-buten-1-ol, which is formed as a by-product in isoprene synthesis with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6-methyl-6-hepten-2-one, subjecting 6-methyl-6-hepten-2-one to ethynylation in the same manner as described above, thereafter subjecting the ethynylation product to partial hydrogenation in the presence of a Lindler catalyst, subjecting the partial hydrogenation product to Caroll rearrangement by using ethyl acetoacetate or diketene, and subjecting the rearrangement product to ethynylation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.P(Br)(Br)Br.C(OCC)(=O)[CH2:10][C:11]([CH3:13])=[O:12].[CH2:18]=[CH:19][C:20](=[CH2:22])[CH3:21]>>[CH3:22][C:20](=[CH2:21])[CH2:19][CH2:18][CH2:10][C:11](=[O:12])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.